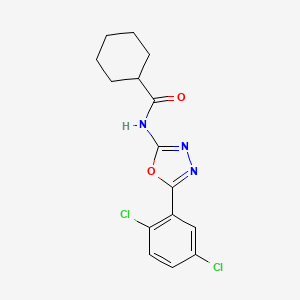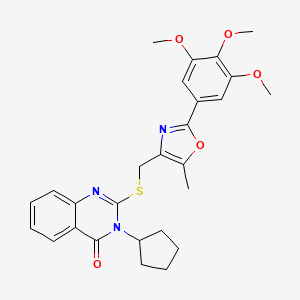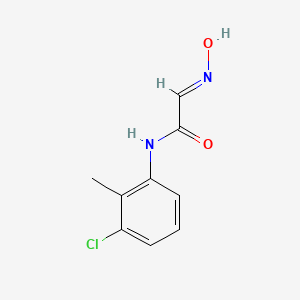
6-氯-3-(5-(2-氯苯基)-1-(2-吗啉甲酰基)-4,5-二氢-1H-吡唑-3-基)-4-苯基喹啉-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C30H26Cl2N4O3 and its molecular weight is 561.46. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗真菌活性
已经合成和评估了几种新型喹啉和吡唑啉衍生物的抗菌和抗真菌活性。这些化合物对多种细菌和真菌菌株表现出有希望的结果。例如,具有氟取代香豆素环和氟取代苯环的化合物表现出有效的抗菌活性,表明它们在开发新的抗菌剂中具有潜在用途 (Ansari & Khan, 2017; Patel, Patel, & Barat, 2010).
抗氧化剂特性
已经合成和表征了某些喹啉酮衍生物作为润滑脂中抗氧化剂的效率。研究表明,这些化合物可以降低润滑脂中的总酸值和氧气压降,显示出它们在工业应用中作为抗氧化剂的潜力 (Hussein, Ismail, & El-Adly, 2016).
抗炎和镇痛剂
喹唑啉酮衍生物的合成探索了它们作为抗炎和镇痛剂的潜力。一些新合成的化合物表现出显着的抗炎和镇痛活性,表明它们在针对疼痛和炎症管理的医学研究中得到应用 (Farag et al., 2012).
抗肿瘤活性
对带有 4-芳氧基-7-氯喹啉片段的吡唑啉衍生物的研究揭示了针对各种癌细胞系的显着抗肿瘤活性。这突出了此类化合物在开发新的抗肿瘤剂中的潜力,为癌症研究提供了有希望的方向 (Montoya et al., 2014).
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, and the second intermediate is 6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinoline. The final product is obtained by coupling these two intermediates through a condensation reaction.", "Starting Materials": [ "2-chlorobenzaldehyde", "ethyl acetoacetate", "aniline", "morpholine", "chloroacetyl chloride", "4-chloroaniline", "2-aminoacetophenone", "2-chloroacetophenone", "sodium ethoxide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium carbonate", "potassium carbonate", "palladium on carbon", "hydrogen gas", "6-chloro-4-phenylquinolin-2(1H)-one" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazole\n- React 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to obtain 2-chloro-3-phenyl-1,3-dioxolane\n- React 2-chloro-3-phenyl-1,3-dioxolane with aniline and morpholine in the presence of chloroacetyl chloride to obtain 2-chloro-5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazole\n\nStep 2: Synthesis of 5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one\n- React 2-aminoacetophenone with 2-chloroacetophenone in the presence of sodium hydride to obtain 2-(2-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester\n- React 2-(2-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester with 2-chloro-5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazole in the presence of acetic anhydride and phosphorus oxychloride to obtain 5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one\n\nStep 3: Synthesis of 6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one\n- React 6-chloro-4-phenylquinolin-2(1H)-one with sodium hydroxide and acetic acid to obtain 6-chloro-4-phenylquinolin-2(1H)-ol\n- React 6-chloro-4-phenylquinolin-2(1H)-ol with 5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one in the presence of potassium carbonate and palladium on carbon catalyst under hydrogen gas to obtain 6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one" ] } | |
CAS 编号 |
361170-83-4 |
产品名称 |
6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |
分子式 |
C30H26Cl2N4O3 |
分子量 |
561.46 |
IUPAC 名称 |
6-chloro-3-[3-(2-chlorophenyl)-2-(2-morpholin-4-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C30H26Cl2N4O3/c31-20-10-11-24-22(16-20)28(19-6-2-1-3-7-19)29(30(38)33-24)25-17-26(21-8-4-5-9-23(21)32)36(34-25)27(37)18-35-12-14-39-15-13-35/h1-11,16,26H,12-15,17-18H2,(H,33,38) |
InChI 键 |
DXRLIZBIAHMWQH-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Formyl-N-[(3-hydroxyphenyl)methyl]-N,2,4-trimethylbenzamide](/img/structure/B2746251.png)


![6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2746254.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2746257.png)

![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2746260.png)





